molecular formula C23H23N3O4S2 B2544815 N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-85-6

N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2544815
CAS No.: 852141-85-6
M. Wt: 469.57
InChI Key: SYJBCXYPVWLZSZ-UHFFFAOYSA-N
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Description

N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
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Biological Activity

N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with the molecular formula C20H22N4O2S. Its structure features several functional groups, including a methanesulfonamide moiety and a 4,5-dihydro-1H-pyrazole unit, which suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's intricate structure includes:

  • Methanesulfonamide Group : Known for its role in various biological activities.
  • Phenyl and Ethoxy Substituents : These contribute to the compound's lipophilicity and potential receptor interactions.
  • Thiophene and Pyrazole Moieties : Associated with a range of pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of MAPK Pathway : The MEK-MAPK pathway is often constitutively active in tumors. Inhibition of this pathway has been linked to reduced tumor growth and improved therapeutic outcomes in preclinical models .
  • Cell Cycle Arrest : Studies have demonstrated that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Anti-inflammatory Activity

The presence of the thiophene moiety is noteworthy as thiophene-based compounds have been reported to exhibit anti-inflammatory effects. The proposed mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to downregulate cytokines such as TNF-alpha and IL-6 in vitro .
  • Reduction of Oxidative Stress : By modulating oxidative stress pathways, these compounds may mitigate inflammation-related damage .

Antimicrobial Activity

Certain studies suggest that the compound may also possess antimicrobial properties. Pyrazole derivatives are known for their effectiveness against various bacterial strains, potentially through:

  • Disruption of Bacterial Cell Membranes : Similar compounds have shown efficacy in compromising bacterial integrity .
  • Inhibition of Bacterial Enzymatic Activity : Targeting specific enzymes critical for bacterial survival could be a mechanism of action .

Study 1: Anticancer Efficacy

A study involving a structurally similar pyrazole derivative demonstrated significant anticancer activity against human breast cancer cells (MCF-7). The compound induced apoptosis through activation of caspase pathways and inhibition of cell proliferation markers such as Ki67.

CompoundIC50 (µM)Mechanism
Pyrazole Derivative A12.3Apoptosis induction
This compoundTBDTBD

Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of a related compound resulted in a significant reduction in paw edema compared to control groups. The study highlighted the potential for this class of compounds to serve as effective anti-inflammatory agents .

Treatment GroupPaw Edema Reduction (%)
Control0
Pyrazole Derivative B45
This compoundTBD

Properties

IUPAC Name

N-[3-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-3-30-21-11-5-4-10-18(21)20-15-19(24-26(20)23(27)22-12-7-13-31-22)16-8-6-9-17(14-16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJBCXYPVWLZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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